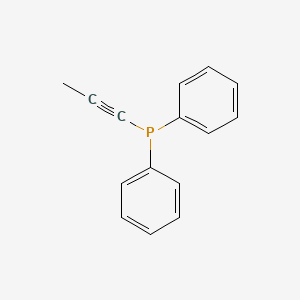
Phosphine, diphenyl-1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, diphenyl-1-propynyl- is an organophosphorus compound with the molecular formula C₁₅H₁₃P It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms, one of which is part of a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, diphenyl-1-propynyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propargyl bromide under basic conditions. The reaction typically proceeds as follows:
- Reaction of Diphenylphosphine with Propargyl Bromide:
Reagents: Diphenylphosphine, Propargyl Bromide, Base (e.g., Sodium Hydride)
Conditions: Solvent (e.g., Tetrahydrofuran), Room Temperature
:Reaction: Ph2PH+BrCH2C≡CH→Ph2PCH2C≡CH+HBr
Industrial Production Methods
Industrial production of phosphine, diphenyl-1-propynyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, diphenyl-1-propynyl- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxygen, Hydrogen Peroxide
Conditions: Ambient Temperature
Products: Phosphine Oxides
-
Substitution
Reagents: Alkyl Halides, Aryl Halides
Conditions: Base (e.g., Sodium Hydride), Solvent (e.g., Tetrahydrofuran)
Products: Substituted Phosphines
-
Addition
Reagents: Alkenes, Alkynes
Conditions: Catalysts (e.g., Palladium)
Products: Addition Products
Common Reagents and Conditions
Common reagents used in reactions with phosphine, diphenyl-1-propynyl- include oxygen, hydrogen peroxide, alkyl halides, and aryl halides. Typical reaction conditions involve the use of bases like sodium hydride and solvents such as tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
Phosphine, diphenyl-1-propynyl- has several scientific research applications:
-
Chemistry
- Used as a ligand in transition metal catalysis.
- Employed in the synthesis of complex organic molecules.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug development.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in materials science for the development of new materials.
Wirkmechanismus
The mechanism of action of phosphine, diphenyl-1-propynyl- involves its ability to act as a nucleophile, participating in various chemical reactions. The phosphorus atom in the compound can donate a pair of electrons, making it reactive towards electrophiles. This reactivity is exploited in catalysis and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Phosphine, diphenyl-1-propynyl- can be compared with other similar compounds such as diphenylphosphine and triphenylphosphine. While all these compounds contain a phosphorus atom bonded to phenyl groups, the presence of the propynyl group in phosphine, diphenyl-1-propynyl- imparts unique reactivity and properties.
Similar Compounds
-
Diphenylphosphine
- Molecular Formula: C₁₂H₁₁P
- Lacks the propynyl group, making it less reactive in certain reactions.
-
Triphenylphosphine
- Molecular Formula: C₁₈H₁₅P
- Contains three phenyl groups, widely used as a ligand in catalysis.
Phosphine, diphenyl-1-propynyl- stands out due to its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6224-94-8 |
|---|---|
Molekularformel |
C15H13P |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
diphenyl(prop-1-ynyl)phosphane |
InChI |
InChI=1S/C15H13P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H3 |
InChI-Schlüssel |
JCXVNBFSVIGHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
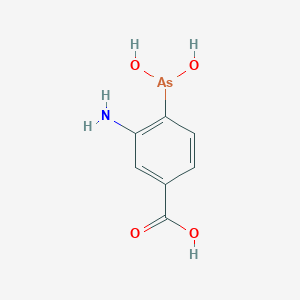
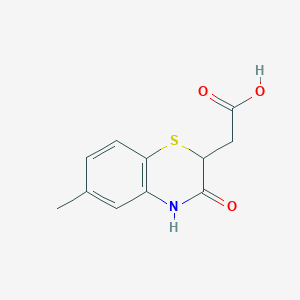
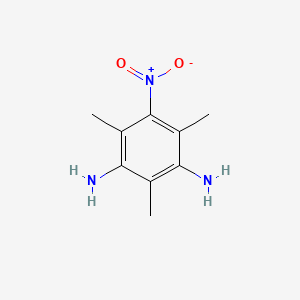

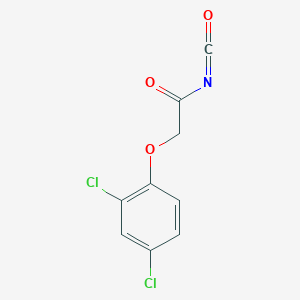
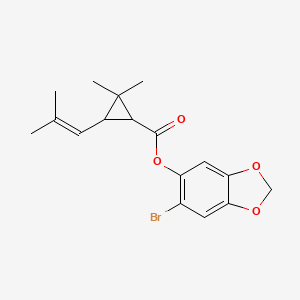

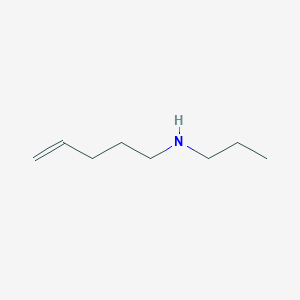
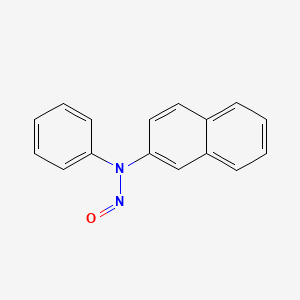
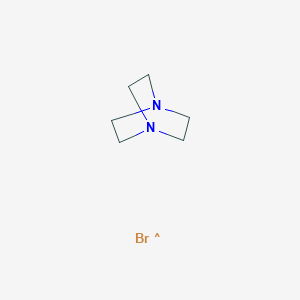
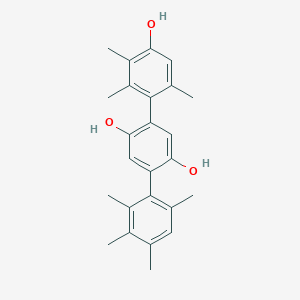

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
